1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine
Overview
Description
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine is a chemical compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . It is an acyl-protected hydroxylamine used primarily as a spin label generator for electron paramagnetic resonance (EPR) brain imaging .
Preparation Methods
The synthesis of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves several steps. The compound is typically prepared through acylation reactions where hydroxylamine derivatives are protected with acyl groups. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar acylation processes on a larger scale.
Chemical Reactions Analysis
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The acyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a spin label generator for EPR spectroscopy, which helps in studying the structure and dynamics of molecules.
Biology: The compound is used in brain imaging studies to investigate various neurological conditions.
Mechanism of Action
The mechanism of action of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves its role as a spin label. When used in EPR spectroscopy, the compound interacts with unpaired electrons in the sample, allowing researchers to study the electronic environment and molecular dynamics.
Comparison with Similar Compounds
Similar compounds to 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine include other acyl-protected hydroxylamines and spin labels used in EPR spectroscopy. Some examples are:
1-Acetoxy-2,2,5,5-tetramethylpyrrolidine: A simpler analog without the acetoxymethoxycarbonyl group.
3-(Acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine: Lacks the acetoxy group at position 1.
2,2,5,5-Tetramethylpyrrolidine-N-oxyl (TEMPO): A widely used spin label with a different structure but similar applications.
The uniqueness of this compound lies in its dual acyl protection, which enhances its stability and reactivity in specific applications.
Properties
IUPAC Name |
acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPRPIQBHMWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404410 | |
Record name | DACPy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-40-9 | |
Record name | DACPy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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